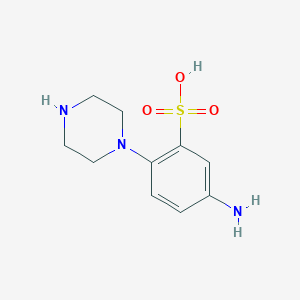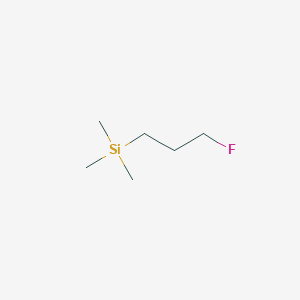
(3-Fluoropropyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoropropyl)(trimethyl)silane is an organosilicon compound with the molecular formula C6H15FSi. It is a colorless liquid that is used as a reagent in organic synthesis, particularly for introducing the 3-fluoropropyl group into various substrates. This compound is valued for its ability to modify surfaces and create specialized materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropropyl)(trimethyl)silane typically involves the reaction of 3-fluoropropyl chloride with trimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-Fluoropropyl chloride+Trimethylsilane→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoropropyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes.
Oxidation and Reduction: The silicon-hydrogen bond can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used.
Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Hydrosilylation: The major products are organosilicon compounds with added alkyl or alkenyl groups.
Oxidation and Reduction: Products include silanols and siloxanes.
Aplicaciones Científicas De Investigación
(3-Fluoropropyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which (3-Fluoropropyl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can undergo activation, leading to the formation of reactive intermediates that participate in further chemical transformations. The fluorine atom can also influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Trifluoromethyltrimethylsilane
- Tetramethylsilane
Uniqueness
(3-Fluoropropyl)(trimethyl)silane is unique due to the presence of the 3-fluoropropyl group, which imparts distinct chemical properties compared to other organosilicon compounds. The fluorine atom enhances the compound’s reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
54655-50-4 |
|---|---|
Fórmula molecular |
C6H15FSi |
Peso molecular |
134.27 g/mol |
Nombre IUPAC |
3-fluoropropyl(trimethyl)silane |
InChI |
InChI=1S/C6H15FSi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3 |
Clave InChI |
GKGYQUNPRRIUNZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
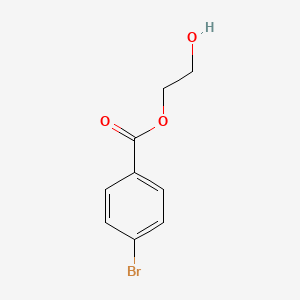
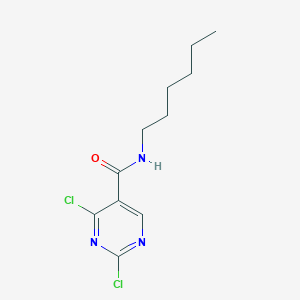
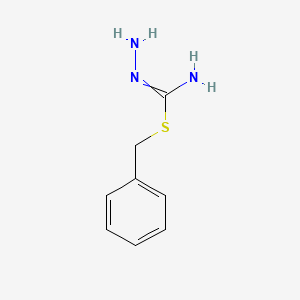
![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)
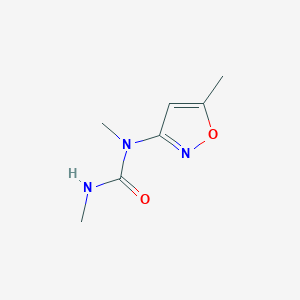
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)


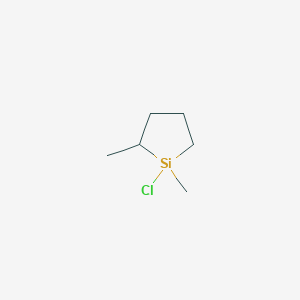
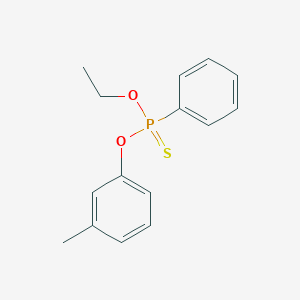
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
